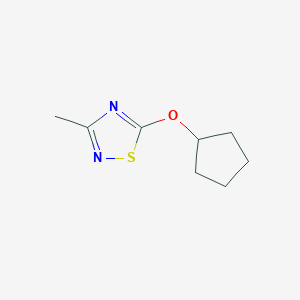

5-(Cyclopentyloxy)-3-methyl-1,2,4-thiadiazole

Beschreibung

5-(Cyclopentyloxy)-3-methyl-1,2,4-thiadiazole is a heterocyclic compound characterized by a 1,2,4-thiadiazole core substituted with a cyclopentyloxy group at position 5 and a methyl group at position 2. The 1,2,4-thiadiazole ring system is notable for its electron-deficient nature, which enhances reactivity in nucleophilic substitution and cycloaddition reactions .

Eigenschaften

IUPAC Name |

5-cyclopentyloxy-3-methyl-1,2,4-thiadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2OS/c1-6-9-8(12-10-6)11-7-4-2-3-5-7/h7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLRINNLSWBFNEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=N1)OC2CCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclopentyloxy)-3-methyl-1,2,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentanone with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired thiadiazole compound.

Industrial Production Methods

Industrial production of 5-(Cyclopentyloxy)-3-methyl-1,2,4-thiadiazole may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Cyclopentyloxy)-3-methyl-1,2,4-thiadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of thiols or thioethers.

Substitution: Formation of various substituted thiadiazole derivatives.

Wissenschaftliche Forschungsanwendungen

5-(Cyclopentyloxy)-3-methyl-1,2,4-thiadiazole has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

Agricultural Chemistry: The compound is studied for its herbicidal and pesticidal properties.

Materials Science: It is explored for use in organic semiconductors and other advanced materials.

Wirkmechanismus

The mechanism of action of 5-(Cyclopentyloxy)-3-methyl-1,2,4-thiadiazole involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the synthesis of essential biomolecules in pathogens, leading to cell death. The exact pathways and molecular targets can vary depending on the specific application and the organism being targeted.

Vergleich Mit ähnlichen Verbindungen

5-Amino-3-methyl-1,2,4-thiadiazole

- Structure: Substitution at position 5 with an amino group (-NH₂).

- Molecular Weight : 131.16 g/mol (C₃H₅N₃S) .

- Synthesis : Prepared via cyclization of thiosemicarbazide derivatives under acidic conditions .

- Key Properties : Exhibits planar geometry, enabling hydrogen-bonding interactions. Used as a precursor for bioactive derivatives .

5-(Bromomethyl)-3-methyl-1,2,4-thiadiazole

5-(4-Fluorophenyl)-3-methyl-1,2,4-thiadiazole

5-(Cyclopentyloxy)-3-methyl-1,2,4-thiadiazole (Target Compound)

- Structure : Cyclopentyloxy (-O-cyclopentyl) group at position 5.

- Predicted Molecular Weight : 212.30 g/mol (C₈H₁₁N₂OS).

- Expected Synthesis: Likely via nucleophilic substitution of a 5-chloro or 5-hydroxy precursor with cyclopentanol.

Comparison Table :

Pharmacological Profiles of Analogous Compounds

Antimicrobial Activity

Kinase Inhibition

- 5-Ethoxycarbonylmethylimino Derivatives: Acted as kinase inhibitors, enhancing plant embryogenesis in vitro .

Metabolic Stability

- Cyclopentyloxy-Containing Analogs : The cyclopentyloxy group is associated with improved metabolic stability compared to smaller alkoxy groups (e.g., methoxy) due to steric hindrance .

Biologische Aktivität

5-(Cyclopentyloxy)-3-methyl-1,2,4-thiadiazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and agricultural applications. This article explores its biological activity, synthesizing findings from various studies and reviews.

Chemical Structure and Properties

5-(Cyclopentyloxy)-3-methyl-1,2,4-thiadiazole features a thiadiazole ring with a cyclopentyloxy group and a methyl group. This unique structure contributes to its reactivity and biological activity. The compound is synthesized through cyclization reactions involving cyclopentanone and thiosemicarbazide, typically using dehydrating agents like phosphorus oxychloride (POCl3) .

Biological Activity Overview

The biological activity of 5-(Cyclopentyloxy)-3-methyl-1,2,4-thiadiazole encompasses several areas:

1. Antimicrobial Activity:

- Preliminary studies suggest that this compound exhibits antimicrobial properties by inhibiting the synthesis of essential biomolecules in pathogens. Its mechanism may involve targeting specific enzymes or pathways critical for microbial survival .

2. Anticancer Potential:

- Research indicates that derivatives of 1,2,4-thiadiazole compounds, including 5-(Cyclopentyloxy)-3-methyl-1,2,4-thiadiazole, show promising anticancer activity. For instance, similar thiadiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines such as HCT116 (human colon cancer) and MCF-7 (breast cancer), with IC50 values ranging from 0.28 to 10 µg/mL .

3. Herbicidal and Pesticidal Properties:

- The compound is also under investigation for its herbicidal and pesticidal properties within agricultural chemistry. Its efficacy in controlling specific weeds or pests could provide an alternative to conventional agrochemicals .

The precise mechanism of action for 5-(Cyclopentyloxy)-3-methyl-1,2,4-thiadiazole remains to be fully elucidated. However, it is hypothesized that the compound interacts with molecular targets involved in critical biological processes:

- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit enzymes such as carbonic anhydrase and cyclooxygenase .

- Induction of Apoptosis: Some studies suggest that derivatives induce apoptosis in cancer cells without causing cell cycle arrest, pointing to their potential as therapeutic agents .

Comparative Analysis with Analogous Compounds

5-(Cyclopentyloxy)-3-methyl-1,2,4-thiadiazole can be compared with other thiadiazole derivatives:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-(Cyclopentyloxy)-3-methyl-1,2,4-thiadiazole | Cyclopentyloxy and methyl groups | Antimicrobial, anticancer |

| 5-(Cyclopentyloxy)-1,2,4-thiadiazole | Lacks methyl group | Reduced reactivity compared to the target compound |

| 3-Methyl-1,2,4-thiadiazole | Lacks cyclopentyloxy group | Altered solubility and biological activity |

The presence of both the cyclopentyloxy and methyl groups enhances the stability and solubility of 5-(Cyclopentyloxy)-3-methyl-1,2,4-thiadiazole compared to its analogs .

Case Studies

Several case studies highlight the biological activity of thiadiazole derivatives:

- Cytotoxicity Studies: A review indicated that various thiadiazole derivatives exhibit significant cytotoxicity against tumor cell lines with IC50 values indicating potent activity at low concentrations .

- Antimicrobial Efficacy: In vitro studies demonstrated that certain thiadiazoles displayed inhibitory effects on pathogenic bacteria and fungi .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.